molecular formula C18H16N6O2 B168499 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid CAS No. 146464-93-9

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Katalognummer B168499
CAS-Nummer: 146464-93-9
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: YDEZNQPWTMVPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as 4-{1-[(2,4-diamino-6-pteridinyl)methyl]-3-butynyl}benzoic acid, belongs to the class of organic compounds known as 1-benzoylpiperidines . It’s a derivative of pteridine, a class of chemical compounds that includes the biochemically significant folic acid and its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C18H16N6O2 . The InChI code, which provides a unique identifier for the compound, is 1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 348.36 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Chemotherapy

  • Summary of the Application: Antimetabolites of folic acid, such as “4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid”, represent a large group of drugs and drug candidates, including those for cancer chemotherapy . These compounds are structural analogues of purine and pyrimidine bases/nucleosides, or of folate cofactors . The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
  • Results or Outcomes: The outcomes of using such drugs can vary widely depending on the type of cancer, the stage of the disease, and the individual patient’s response to treatment. In general, the goal of chemotherapy with antimetabolites is to inhibit the growth of cancer cells, thereby slowing or stopping the progression of the disease .

Synthesis of Pralatrexate

  • Summary of the Application: This compound is used as a key intermediate in the synthesis of Pralatrexate , a drug used for the treatment of peripheral T-cell lymphomas (PTCLs), a rare form of blood cancer .
  • Methods of Application or Experimental Procedures: The synthesis involves peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid by methods known in the art .
  • Results or Outcomes: The outcome of this synthesis is the production of Pralatrexate, a potent antifolate drug with high affinity for reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS), resulting in extensive internalization and accumulation in tumor cells .

Synthesis of Fexofenadine

  • Summary of the Application: This compound can be synthesized from Methyl 4-(Cyanomethyl)benzoate, the key intermediate of Fexofenadine , an antihistamine used in the treatment of hay fever, urticaria, and other allergic symptoms .
  • Results or Outcomes: The outcome of this synthesis is the production of Fexofenadine, a widely used antihistamine .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .

Eigenschaften

IUPAC Name

4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEZNQPWTMVPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451485
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

CAS RN

146464-93-9
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146464-93-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 2
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 3
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 4
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 5
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 6
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Citations

For This Compound
4
Citations
RVRP Sastry, CS Venkatesan, BS Sastry… - … of Pharmaceutical and …, 2016 - Elsevier
Pralatrexate (PTXT) is an antineoplastic folate analog and the chemical name is (2S)-2-[[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl] benzoyl] amino] pentanedioic acid. …
Number of citations: 9 www.sciencedirect.com
RVR Prabhakara Sastry, CS Venkatesan… - Current …, 2019 - ingentaconnect.com
Background: Four major degradation products (1-4) of pralatrexate injection were formed under hydrolytic and light stress conditions. The impurities 1 and 2 were the potential photo …
Number of citations: 2 www.ingentaconnect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
JS Tuteja, A Singh, T Narsinghani - Journal of the Scientific …, 2023 - journals.lww.com
In the pharmaceutical industry, forced degradation tests are used to assess the stability of drug samples. Examining degradation products under stress is beneficial for determining …
Number of citations: 2 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.